1-(2-Chlorophenyl)-3-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)urea
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Overview
Description
1-(2-Chlorophenyl)-3-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chlorophenyl group, a thiazole ring, and a urea moiety
Scientific Research Applications
1-(2-Chlorophenyl)-3-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2-Chlorophenyl)-3-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)urea typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-haloketone.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with an appropriate nucleophile.
Urea Formation: The final step involves the formation of the urea moiety by reacting an isocyanate with an amine derivative.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(2-Chlorophenyl)-3-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups like nitro or carbonyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups such as halides.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the specific reagents used.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Interacting with DNA: The compound may intercalate into DNA, disrupting the replication and transcription processes.
Modulating Signaling Pathways: It can influence cellular signaling pathways, leading to changes in cell proliferation, apoptosis, and other cellular processes.
Comparison with Similar Compounds
1-(2-Chlorophenyl)-3-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)urea can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)-3-(thiazol-2-yl)urea: This compound lacks the methyl and o-tolyl groups, which may affect its chemical reactivity and biological activity.
1-(2-Chlorophenyl)-3-(benzothiazol-2-yl)urea: The presence of a benzothiazole ring instead of a thiazole ring may result in different chemical and biological properties.
1-(2-Chlorophenyl)-3-(4-methylthiazol-2-yl)urea: The absence of the o-tolyl group may influence its solubility and interaction with molecular targets.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3OS/c1-12-7-3-4-8-14(12)18-22-13(2)17(25-18)11-21-19(24)23-16-10-6-5-9-15(16)20/h3-10H,11H2,1-2H3,(H2,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQRWLWGNPGPKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)NC3=CC=CC=C3Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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